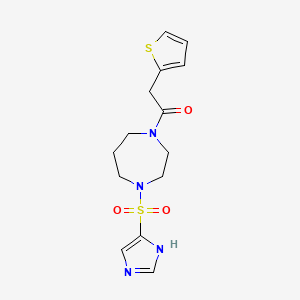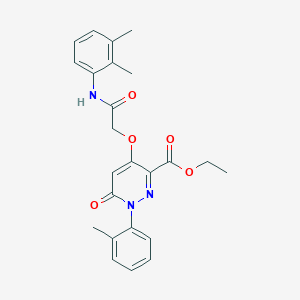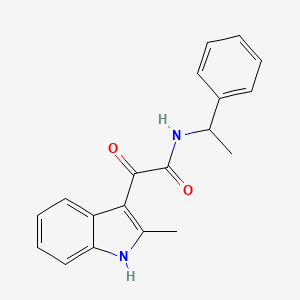
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Finally, the thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, to yield the final product.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Imidazole Sulfonyl Intermediate:
- Starting with 1H-imidazole, sulfonylation is carried out using a sulfonyl chloride reagent under basic conditions to form the imidazole sulfonyl chloride intermediate.
- Reaction conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature (0-25°C).
-
Synthesis of the Diazepane Intermediate:
- The diazepane ring is synthesized separately, often starting from a diamine precursor through cyclization reactions.
- Reaction conditions: Acid catalyst (e.g., hydrochloric acid), solvent (e.g., ethanol), reflux conditions.
-
Coupling of Intermediates:
- The imidazole sulfonyl chloride intermediate is then reacted with the diazepane intermediate to form the sulfonyl diazepane compound.
- Reaction conditions: Base (e.g., sodium carbonate), solvent (e.g., acetonitrile), temperature (room temperature).
化学反应分析
Types of Reactions: 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures, often in an organic solvent.
-
Reduction: The sulfonyl group can be reduced to a sulfide.
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Low temperatures, typically in an inert atmosphere.
-
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Various electrophiles or nucleophiles depending on the desired substitution.
- Conditions: Solvent and temperature vary based on the specific reaction.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, acetonitrile, toluene.
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Sulfides.
- Substitution products: Various substituted imidazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of enzyme inhibitors or receptor modulators.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Potential use in the treatment of diseases where modulation of imidazole or thiophene-containing compounds is beneficial.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Potential applications in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The imidazole and thiophene groups can interact with active sites of enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways involving sulfur-containing groups or nitrogen heterocycles.
相似化合物的比较
1-(4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(furan-2-yl)ethanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and interactions.
Uniqueness:
- The presence of both imidazole and thiophene rings, along with the sulfonyl and diazepane groups, makes 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone unique in its chemical and biological properties. This combination of functional groups can lead to diverse reactivity and potential applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c19-14(9-12-3-1-8-22-12)17-4-2-5-18(7-6-17)23(20,21)13-10-15-11-16-13/h1,3,8,10-11H,2,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVOJGBKIYTUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide](/img/structure/B2833225.png)

![(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2833230.png)



![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2833237.png)

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)
![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)
![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2833245.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2833248.png)
